3-(2,2-Dimethylpropanoyl)benzoic acid
Description
3-(2,2-Dimethylpropanoyl)benzoic acid (CAS: 60796-49-8) is a benzoic acid derivative substituted at the meta position with a 2,2-dimethylpropanoyl (pivaloyl) group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol (calculated from molecular formula). This compound is known by synonyms such as 3-pivaloylbenzoic acid and AE-562/43287046 . The pivaloyl group confers steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions.
Properties
CAS No. |
213598-04-0 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24g/mol |
IUPAC Name |
3-(2,2-dimethylpropanoyl)benzoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
ZSIVSNFWFIGKJR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-(2,2-dimethylpropanoyl)benzoic acid but differ in substituents or functional groups:
Key Observations:
- Steric and Electronic Factors : The carbamoyl derivative (CAS: 1307060-05-4) introduces a nitrogen atom, enabling hydrogen bonding and influencing binding interactions in pharmaceutical contexts .
- Complexity and Bioactivity: Compounds like 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid (CAS: 6081-05-6) demonstrate how additional aromatic substituents increase molecular weight and complexity, which may affect pharmacokinetics .
Physicochemical Properties
While explicit data (e.g., melting points, logP) are scarce in the evidence, inferences can be made:
- Hydrophobicity: The pivaloyl group in this compound enhances lipophilicity compared to simpler benzoic acids (e.g., unsubstituted benzoic acid). This is critical for membrane permeability in drug design .
- Solubility: The amino-substituted analog (CAS: 56619-96-6) may exhibit improved aqueous solubility due to the polar amino group, whereas the carbamoyl derivative (CAS: 1307060-05-4) balances hydrophobicity and hydrogen-bonding capacity .
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